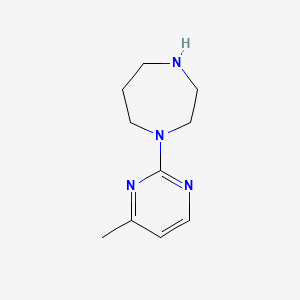

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane

描述

属性

IUPAC Name |

1-(4-methylpyrimidin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNXYDLZQTVLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Suitable Precursors

One common approach involves cyclization of diamine precursors with suitable electrophilic heterocyclic derivatives:

- Starting materials: Diamines such as 1,4-diaminobutane derivatives or their protected forms.

- Heterocyclic precursors: 2-chloropyrimidine derivatives, which serve as electrophilic partners for nucleophilic attack.

- Reacting a protected diamine with 2-chloropyrimidine derivatives under basic conditions facilitates nucleophilic substitution, leading to ring closure and formation of the diazepane core with attached pyrimidine.

Nucleophilic Substitution and Condensation Reactions

- Nucleophilic substitution: The amino groups of the diamine attack electrophilic centers on pyrimidine derivatives, forming C–N bonds.

- Condensation reactions: Cyclization can be promoted via heating or catalysis, often under reflux in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Specific Synthesis Pathways

Synthesis via Cyclization of Diamines with Pyrimidine Derivatives

Research indicates that the synthesis often employs a two-step process:

Reductive Amination Strategies

- Reductive amination of aldehyde or ketone precursors with diamines can produce the diazepane core with functionalized pyrimidine groups.

- This approach often involves aldehyde intermediates derived from pyrimidine precursors, reacted with diamines in the presence of reducing agents like sodium borohydride or sodium triacetoxyborohydride.

Multi-step Synthesis with Protective Group Strategies

- Use of Boc (tert-butoxycarbonyl) protection on amines to control reactivity.

- Sequential coupling reactions, including amide bond formation and deprotection, to assemble the final compound.

Representative Synthesis Data Table

Research Findings and Notes

- Reaction Optimization: Industrial synthesis often employs continuous flow reactors for improved yield and purity, especially during cyclization and coupling steps.

- Yield Data: Typical yields for key steps range from 70% to 98%, depending on the precursor purity and reaction conditions.

- Challenges: Controlling regioselectivity during heterocycle attachment and avoiding side reactions such as polymerization or over-alkylation.

化学反应分析

Types of Reactions: 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

Substitution: Sodium azide, potassium cyanide; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

科学研究应用

The compound 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane is a heterocyclic organic compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, synthesis processes, and biological studies.

Medicinal Chemistry

Antimicrobial Activity : The compound has been studied for its antimicrobial properties. Research indicates that derivatives of pyrimidine-based diazepanes exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Research : Studies have shown that this compound derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Synthesis Processes

Synthetic Intermediates : This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations that can lead to the development of novel pharmacophores .

Pharmaceutical Formulations : The compound is also explored for its role in enhancing the solubility and bioavailability of poorly soluble drugs when included in pharmaceutical formulations .

Biological Studies

Neuropharmacology : The diazepane structure is known for its potential effects on the central nervous system (CNS). Research indicates that compounds similar to this compound may exhibit anxiolytic or sedative properties, suggesting potential applications in treating anxiety disorders .

Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways in various organisms, which could lead to insights into metabolic diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anticancer Activity

A research article in Cancer Letters demonstrated that specific derivatives of this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding suggests that modifications to the diazepane structure could enhance anticancer activity.

Case Study 3: Neuropharmacological Effects

Research published in Neuropharmacology explored the anxiolytic effects of this compound in animal models. The results showed a dose-dependent reduction in anxiety-like behavior, indicating its potential use as a therapeutic agent for anxiety disorders.

作用机制

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.

相似化合物的比较

Table 1: Pyrimidine-Substituted 1,4-Diazepanes

Pyridine-Substituted Derivatives

Pyridine-substituted 1,4-diazepanes exhibit diverse pharmacological profiles, particularly targeting nicotinic acetylcholine receptors (nAChRs) and serotonin receptors:

- 1-(Pyridin-3-yl)-1,4-diazepane (NS3531) : The unsubstituted pyridin-3-yl scaffold binds nAChRs with moderate efficacy. Co-crystallization studies reveal interactions with the receptor’s complementary subunit via the pyridine nitrogen .

- 1-(5-Ethoxypyridin-3-yl)-1,4-diazepane (NS3573) and 1-(5-Phenylpyridin-3-yl)-1,4-diazepane (NS3570) : Ethoxy and phenyl substituents increase steric bulk, altering agonist efficacy. NS3570’s phenyl group reduces binding flexibility but enhances selectivity .

- 1-(3-Methylpyridin-2-yl)-1,4-diazepane : Methylation at the 3-position of pyridine improves lipophilicity and oral bioavailability .

Table 2: Pyridine-Substituted 1,4-Diazepanes

Aryl and Heteroaryl Derivatives

Aryl-substituted 1,4-diazepanes are prominent in cannabinoid and serotonin receptor modulation:

- 1-(2-Trifluoromethylphenyl)-1,4-diazepane : The trifluoromethyl group enhances CB2 receptor affinity (EC50 = 0.7 nM) and selectivity over CB1 .

- 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane : Demonstrates high selectivity for 5-HT7 receptors (Ki = 8.2 nM), attributed to the chlorophenyl-pyrazole moiety .

- 1-(9H-Fluoren-9-yl)-1,4-diazepane : The bulky fluorene group may hinder membrane permeability but increases stability in aqueous environments .

Table 3: Aryl-Substituted 1,4-Diazepanes

生物活性

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring fused with a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity involves exploring its mechanisms of action, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3, with a molecular weight of approximately 189.23 g/mol. The structure consists of a six-membered diazepane ring containing two nitrogen atoms and a 4-methylpyrimidine substituent, which contributes to its unique chemical properties.

Research indicates that this compound interacts with specific biological targets, modulating their activity. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to cancer cell proliferation by binding to their active sites, thereby blocking substrate access. This interaction can lead to reduced tumor growth.

- Receptor Modulation : It may also interact with receptors involved in various diseases, influencing signaling pathways that are critical for cellular functions.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial effects against various pathogens. The compound's ability to disrupt microbial cell function makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Efficacy | Demonstrated effective inhibition of bacterial growth in vitro against strains such as E. coli and S. aureus. |

| Study 2 : Anticancer Potential | Showed significant reduction in cell viability in breast cancer cell lines with IC50 values around 15 µM. |

| Study 3 : Mechanistic Insights | Identified the compound's role in modulating the MAPK signaling pathway, crucial for cell proliferation and survival. |

Synthesis and Development

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

- Preparation of Pyrimidine Derivative : Synthesize the 4-methylpyrimidine moiety.

- Cyclization : React the pyrimidine derivative with suitable amines under controlled conditions to form the diazepane ring.

This synthetic approach can be optimized for yield and purity using techniques like continuous flow reactors.

常见问题

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methylpyrimidine derivatives and 1,4-diazepane precursors. For example, halogenated pyrimidines (e.g., 2-chloro-4-methylpyrimidine) can react with 1,4-diazepane in the presence of a base (e.g., NaH) and a polar aprotic solvent (e.g., DMF) at 80–100°C . Catalysts like KI may enhance reactivity. Post-synthesis purification via column chromatography (e.g., silica gel, chloroform/methanol gradients) is critical to isolate the product from unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on the diazepane ring’s flexibility and pyrimidine ring’s deshielding effects. For example, pyrimidine protons typically resonate at δ 8.5–9.0 ppm, while diazepane protons appear between δ 2.5–3.5 ppm .

- Mass Spectrometry (LC/MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 221.2) and fragmentation patterns to verify structural integrity .

- IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set can calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, exact-exchange functionals improve thermochemical accuracy (average error <3 kcal/mol for atomization energies) .

- Table : Comparison of DFT Functionals

| Functional | Avg. Error (kcal/mol) | Application |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry |

| M06-2X | 1.8 | Non-covalent interactions |

| PBE | 5.1 | Bulk properties |

Advanced Research Questions

Q. How can contradictions between theoretical calculations and experimental structural data be resolved?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.05 Å) may arise from solvent effects or dynamic motion. Use X-ray crystallography (SHELX software ) for experimental validation. Refine computational models by incorporating solvent corrections (e.g., PCM model) or molecular dynamics simulations .

Q. What strategies resolve unexpected byproducts during synthesis?

- Methodological Answer :

- LC/MS Monitoring : Detect intermediates or side products early (e.g., dimerization products).

- Mechanistic Studies : Vary reaction parameters (temperature, stoichiometry) to identify pathways. For example, excess diazepane may suppress alkylation byproducts .

- Byproduct Isolation : Use preparative HPLC or recrystallization (e.g., MeOH/Et₂O) for structural elucidation .

Q. How to design a structure-activity relationship (SAR) study for modifying the diazepane ring?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to enhance receptor binding. For example, 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane showed improved affinity in D3 receptor assays .

- Biological Assays : Test analogs in vitro (e.g., radioligand displacement) and in vivo (e.g., Parkinson’s disease models) .

- Computational Docking : Use AutoDock Vina to predict binding modes with target receptors (e.g., orexin receptors) .

Q. What crystallographic techniques are suitable for determining the absolute configuration of derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL ) with Cu-Kα radiation (λ = 1.54178 Å) resolves stereochemistry. For flexible diazepane rings, low-temperature data collection (100 K) reduces thermal motion artifacts. Refinement with anisotropic displacement parameters improves accuracy (R-factor <0.05) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for diazepane derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。